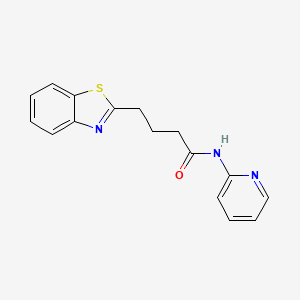

![molecular formula C21H22N4O3S B12159652 (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)

(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon ist eine komplexe organische Verbindung, die einen Pyrazolring aufweist, der mit Phenylgruppen substituiert ist, und einen Piperazinring, der mit einer Methylsulfonylgruppe substituiert ist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Medikamentenentwicklung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz besteht darin, mit der Herstellung des Pyrazolrings zu beginnen, gefolgt von der Einführung von Phenylgruppen durch elektrophile aromatische Substitution. Der Piperazinring wird dann separat synthetisiert und mit einer Methylsulfonylgruppe funktionalisiert. Schließlich werden die beiden Moleküle unter kontrollierten Bedingungen mit einem geeigneten Kupplungsreagenz miteinander gekoppelt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dazu kann die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Implementierung von kontinuierlichen Flusschemie-Techniken gehören, um den Syntheseprozess zu rationalisieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

(1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um den Oxidationszustand bestimmter funktioneller Gruppen innerhalb des Moleküls zu verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen .

Biologie

Biologisch hat diese Verbindung sich als ein potenzieller zytotoxischer Wirkstoff gegen bestimmte Krebszelllinien erwiesen. Es wurde auf seine Fähigkeit untersucht, die Zellproliferation zu hemmen und Apoptose in Krebszellen zu induzieren .

Medizin

In der Medizin wird (1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon auf sein Potenzial als Krebsmedikament untersucht. Seine Fähigkeit, gezielt Krebszellen zu bekämpfen, während gesunde Zellen geschont werden, macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung .

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien verwendet werden. Seine vielseitigen chemischen Eigenschaften machen es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen .

Wirkmechanismus

Der Wirkmechanismus von (1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Es wird angenommen, dass es wichtige Enzyme hemmt, die an Zellproliferations- und Überlebenswegen beteiligt sind, was zur Induktion von Apoptose in Krebszellen führt. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung der PI3K/Akt- und MAPK-Signalwege hin .

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

Biologically, this compound has shown potential as a cytotoxic agent against certain cancer cell lines. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer drug. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for further development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds .

Wirkmechanismus

The mechanism of action of (1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin: Ein Zwischenprodukt, das bei der Synthese von Dipeptidylpeptidase-4-Inhibitoren verwendet wird.

(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylen)-3-((1-substituiertes Phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidin-2,4-dion: Eine Verbindung mit potenzieller zytotoxischer Aktivität.

Einzigartigkeit

Was (1,3-Diphenyl-1H-pyrazol-5-yl)[4-(Methylsulfonyl)piperazin-1-yl]methanon von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus einem Pyrazolring mit Phenylsubstitutionen und einem Piperazinring mit einer Methylsulfonylgruppe. Diese einzigartige Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .

Eigenschaften

Molekularformel |

C21H22N4O3S |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

(2,5-diphenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H22N4O3S/c1-29(27,28)24-14-12-23(13-15-24)21(26)20-16-19(17-8-4-2-5-9-17)22-25(20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

InChI-Schlüssel |

UEDDEAFCHNWCFE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-](/img/structure/B12159579.png)

![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)

![N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159591.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12159604.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159607.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)

![2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159612.png)

![N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B12159628.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12159630.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12159636.png)

![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)